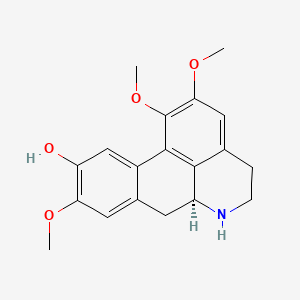

(+)-Norlirioferine

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C19H21NO4 |

|---|---|

Molekulargewicht |

327.4 g/mol |

IUPAC-Name |

(6aS)-1,2,9-trimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-10-ol |

InChI |

InChI=1S/C19H21NO4/c1-22-15-8-11-6-13-17-10(4-5-20-13)7-16(23-2)19(24-3)18(17)12(11)9-14(15)21/h7-9,13,20-21H,4-6H2,1-3H3/t13-/m0/s1 |

InChI-Schlüssel |

VHFFCCOFVYXCRX-ZDUSSCGKSA-N |

Isomerische SMILES |

COC1=C(C2=C3[C@H](CC4=CC(=C(C=C42)O)OC)NCCC3=C1)OC |

Kanonische SMILES |

COC1=C(C2=C3C(CC4=CC(=C(C=C42)O)OC)NCCC3=C1)OC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Physicochemical Properties of (+)-Norlirioferine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Norlirioferine is a naturally occurring aporphine alkaloid, a class of isoquinoline alkaloids known for their diverse pharmacological activities. Aporphine alkaloids are characterized by a tetracyclic core structure and are found in various plant families. This compound has been identified as an inhibitor of cell growth in macrophages and VERO cells, indicating its potential for further investigation in drug discovery and development.[1] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details the experimental protocols for their determination, and explores the potential signaling pathways involved in its biological activity.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₁NO₄ | [1] |

| Molecular Weight | 327.37 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | Data not available | [2] |

| Boiling Point | Data not available | [2] |

| Solubility | Data not available for specific solvents. General solubility information suggests it can be dissolved in DMSO for in vivo formulations.[1] | |

| pKa | Data not available | |

| LogP (Octanol-Water Partition Coefficient) | Data not available | |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [1] |

Experimental Protocols

The determination of the physicochemical properties of a compound like this compound is crucial for its development as a potential therapeutic agent. Standard experimental protocols for these determinations are outlined below.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of the dried, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is increased at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. A sharp melting range (typically ≤ 1°C) is indicative of a pure compound.

Solubility Determination

Solubility is a critical parameter that influences a drug's absorption and distribution.

Methodology: Shake-Flask Method

-

Solvent Selection: A range of pharmaceutically relevant solvents should be tested, including water, ethanol, methanol, and dimethyl sulfoxide (DMSO).[3][4]

-

Procedure: An excess amount of this compound is added to a known volume of the solvent in a sealed container. The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Analysis: The suspension is filtered to remove undissolved solid. The concentration of this compound in the saturated solution is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Reporting: Solubility is reported in terms of mass per unit volume (e.g., mg/mL) or molarity at a specified temperature.

pKa Determination

The acid dissociation constant (pKa) is essential for predicting the ionization state of a molecule at different physiological pH values, which affects its solubility, permeability, and receptor binding.

Methodology: Potentiometric Titration

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent system (e.g., water or a water-cosolvent mixture).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

pH Measurement: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the curve.

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes.

Methodology: Shake-Flask Method

-

System Preparation: Equal volumes of n-octanol and water are pre-saturated with each other.

-

Procedure: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). The two phases are then mixed and agitated until equilibrium is reached.

-

Phase Separation and Analysis: The mixture is centrifuged to separate the octanol and aqueous layers. The concentration of this compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Biological Activity and Signaling Pathways

This compound has been shown to inhibit the growth of macrophage and VERO cells.[1] While the specific signaling pathways for this compound have not been fully elucidated, other aporphine alkaloids are known to exert their anti-proliferative effects through various mechanisms, including the modulation of key signaling pathways involved in cell growth and survival. These pathways often include the PI3K/Akt and MAPK pathways.[5][6]

A potential mechanism for the cell growth inhibition by aporphine alkaloids involves the modulation of these critical signaling cascades.

Caption: Potential signaling pathways affected by aporphine alkaloids.

Experimental Workflow

The systematic evaluation of a novel compound's physicochemical properties follows a logical workflow to ensure accurate and reproducible data.

Caption: General experimental workflow for physicochemical profiling.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. This compound|86941-27-7|MSDS [dcchemicals.com]

- 3. Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae | PLOS One [journals.plos.org]

- 4. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crebanine, an aporphine alkaloid, induces cancer cell apoptosis through PI3K-Akt pathway in glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of novel aporphine alkaloid derivative as potent TLR2 antagonist reversing macrophage polarization and neutrophil infiltration against acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Elucidating the Structure of (+)-Norlirioferine: A Technical Guide to NMR Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the structure elucidation of the aporphine alkaloid (+)-Norlirioferine, with a focus on the application of Nuclear Magnetic Resonance (NMR) spectroscopy. The information presented herein is intended to provide a comprehensive resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Introduction

This compound is a member of the aporphine class of alkaloids, a group of naturally occurring compounds known for their diverse and significant pharmacological activities. The precise determination of their molecular structure is a critical prerequisite for understanding their biological function and for any subsequent drug development efforts. High-resolution NMR spectroscopy stands as the most powerful and definitive tool for the unambiguous structure elucidation of such complex organic molecules. This guide will walk through the experimental protocols and data analysis involved in confirming the structure of this compound.

Experimental Protocols

The structural characterization of this compound was achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, complemented by other spectroscopic techniques such as mass spectrometry (MS), infrared (IR), and ultraviolet (UV) spectroscopy.

Sample Preparation

This compound was isolated from the bark of Cryptocarya ferrea. For NMR analysis, a sample of the purified compound (typically 1-5 mg) was dissolved in 0.5 mL of deuterated chloroform (CDCl3) containing 0.03% tetramethylsilane (TMS) as an internal standard. The use of a high-purity deuterated solvent is crucial to avoid interference from residual solvent signals.

NMR Data Acquisition

NMR spectra were acquired on a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher to ensure adequate signal dispersion.

-

1D NMR:

-

¹H NMR spectra were acquired to determine the chemical shifts and coupling constants of the protons.

-

¹³C NMR and Distortionless Enhancement by Polarization Transfer (DEPT-135) spectra were recorded to identify the chemical shifts of all carbon atoms and to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR:

-

Correlation Spectroscopy (COSY): This experiment was used to establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons.

-

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlated directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbons bearing protons.

-

Heteronuclear Multiple Bond Correlation (HMBC): This long-range correlation experiment revealed couplings between protons and carbons separated by two or three bonds (²JCH and ³JCH), which is instrumental in piecing together the molecular skeleton.

-

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identified protons that are close in space, providing crucial information about the stereochemistry of the molecule.

-

Data Presentation: NMR Spectroscopic Data for this compound

The following tables summarize the quantitative ¹H and ¹³C NMR data for this compound, recorded in CDCl₃ at 400 MHz for ¹H and 100 MHz for ¹³C.

Table 1: ¹H NMR (400 MHz, CDCl₃) Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-3 | 6.56 | s | |

| H-4 | 2.60 | m | |

| H-5 | 3.05 | m | |

| H-6a | 4.18 | d | 12.0 |

| H-7 | 3.05 | m | |

| H-8 | 6.78 | s | |

| H-11 | 7.85 | s | |

| 1-OCH₃ | 3.65 | s | |

| 2-OCH₃ | 3.88 | s | |

| 10-OCH₃ | 3.95 | s |

Table 2: ¹³C NMR (100 MHz, CDCl₃) Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm | DEPT |

| 1 | 145.2 | C |

| 1a | 127.5 | C |

| 1b | 111.5 | C |

| 2 | 150.1 | C |

| 3 | 111.1 | CH |

| 3a | 125.8 | C |

| 4 | 29.5 | CH₂ |

| 5 | 53.2 | CH₂ |

| 6a | 62.1 | CH |

| 7 | 35.1 | CH₂ |

| 7a | 128.9 | C |

| 8 | 109.8 | CH |

| 9 | 148.5 | C |

| 10 | 148.2 | C |

| 11 | 108.5 | CH |

| 11a | 121.2 | C |

| 1-OCH₃ | 55.9 | CH₃ |

| 2-OCH₃ | 60.2 | CH₃ |

| 10-OCH₃ | 56.1 | CH₃ |

Structure Elucidation Workflow and Biosynthetic Context

The following diagrams illustrate the logical workflow for the structure elucidation of a natural product like this compound using NMR spectroscopy and its biosynthetic origin.

Conclusion

The comprehensive analysis of 1D and 2D NMR spectroscopic data, in conjunction with other analytical methods, has enabled the unambiguous structure elucidation of this compound. The presented data and workflows provide a clear and detailed guide for researchers involved in the study of aporphine alkaloids and other natural products. This foundational structural information is paramount for the continued exploration of the therapeutic potential of this important class of molecules.

Unveiling (+)-Norlirioferine: A Technical Guide to its Natural Sourcing and Isolation from Cryptocarya ferrea

For Immediate Release

This technical guide provides an in-depth overview of the natural sourcing and isolation of (+)-Norlirioferine, an aporphine alkaloid, from the bark of Cryptocarya ferrea. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with detailed experimental protocols, quantitative data, and visual representations of the isolation workflow.

Introduction

This compound is a member of the aporphine class of alkaloids, a group of naturally occurring compounds known for their diverse pharmacological activities. These activities include potential anti-inflammatory, cytotoxic, and neuroprotective effects. The genus Cryptocarya, belonging to the Lauraceae family, is a known rich source of these alkaloids. This guide focuses specifically on the isolation of this compound from the bark of Cryptocarya ferrea, a species from which this compound has been successfully identified and extracted.

Natural Source and Extraction

The primary natural source for the isolation of this compound, as detailed in this guide, is the bark of the Cryptocarya ferrea plant. The initial step in the isolation process involves the extraction of crude alkaloids from the dried and powdered plant material.

Experimental Protocol for Extraction

The following protocol outlines a standard procedure for the extraction of alkaloids from Cryptocarya ferrea bark:

-

Defatting: The milled, dried bark (2.3 kg) is first defatted by maceration with n-hexane (15 L) overnight. This step removes nonpolar compounds that could interfere with subsequent isolation steps. The n-hexane extract is then concentrated under reduced pressure.

-

Basification and Extraction: The defatted plant material is dried and then moistened with a 10% ammonia solution to liberate the free alkaloid bases from their salt forms within the plant matrix. The basified material is then extracted with dichloromethane (CH₂Cl₂) until the extract tests negative for alkaloids using Mayer's reagent.

-

Acid-Base Extraction: The dichloromethane extract is concentrated and then subjected to an acid-base extraction. The extract is partitioned with a 5% hydrochloric acid (HCl) solution. The acidic aqueous layer, now containing the protonated alkaloids, is collected and washed with dichloromethane to remove any remaining neutral or acidic impurities.

-

Liberation of Free Alkaloids: The acidic solution is then basified with a 10% ammonia solution to a pH of 10-11. This deprotonates the alkaloids, causing them to precipitate or become soluble in an organic solvent.

-

Final Extraction: The basified aqueous solution is then repeatedly extracted with dichloromethane. The combined dichloromethane extracts are washed with distilled water, dried over anhydrous sodium sulfate, and evaporated to dryness under reduced pressure to yield the crude alkaloid extract.

Isolation and Purification of this compound

The crude alkaloid extract, a complex mixture of various compounds, is then subjected to chromatographic techniques to isolate and purify this compound.

Experimental Protocol for Isolation

-

Column Chromatography: The crude alkaloid extract is adsorbed onto silica gel and subjected to column chromatography. A gradient elution system is typically employed, starting with a nonpolar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform (CHCl₃) and methanol (MeOH), starting with 100% CHCl₃ and gradually increasing the percentage of MeOH.

-

Fraction Collection and Analysis: Fractions are collected sequentially and analyzed by thin-layer chromatography (TLC) to identify those containing the desired compound. Fractions with similar TLC profiles are combined.

-

Preparative Thin-Layer Chromatography (pTLC): The combined fractions containing this compound are further purified using preparative thin-layer chromatography (pTLC) with a suitable solvent system to yield the pure compound.

Structural Elucidation

The identity and purity of the isolated this compound are confirmed through various spectroscopic methods.

| Spectroscopic Data for this compound | |

| ¹H-NMR (CDCl₃, 400 MHz) δ (ppm) | 8.08 (1H, d, J=8.4 Hz, H-11), 6.81 (1H, s, H-3), 6.60 (1H, s, H-7), 3.91 (3H, s, OCH₃-2), 3.89 (3H, s, OCH₃-1), 3.65 (3H, s, OCH₃-10) |

| ¹³C-NMR (CDCl₃, 100 MHz) δ (ppm) | 151.8 (C-10), 148.5 (C-1), 145.2 (C-2), 142.9 (C-9), 132.5 (C-1a), 128.8 (C-11), 127.2 (C-7a), 126.3 (C-1b), 121.8 (C-11a), 114.5 (C-8), 111.4 (C-3), 109.8 (C-11b), 60.1 (OCH₃-1), 56.0 (OCH₃-2), 55.9 (OCH₃-10), 53.4 (C-6a), 43.8 (C-5), 34.9 (C-4), 29.1 (C-7) |

| Mass Spectrometry (MS) | [M]⁺ m/z 327 |

| UV λmax (MeOH) nm | 220, 282, 305 |

| IR (KBr) νmax cm⁻¹ | 3400 (OH), 1600, 1500 |

Data obtained from Nurdin Saidi, et al. (2010).

Experimental Workflow and Logic

The following diagrams illustrate the key workflows in the isolation of this compound.

Caption: Overall workflow for the isolation of this compound.

Caption: Acid-base extraction for alkaloid purification.

Potential Biological Activities and Signaling Pathways

While specific studies on the signaling pathways of this compound are limited, aporphine alkaloids as a class have been investigated for various biological activities. The following diagram illustrates a representative anti-inflammatory signaling pathway that is often modulated by natural products and could be a potential area of investigation for this compound.

Caption: Hypothesized anti-inflammatory signaling pathway.

This guide provides a foundational understanding for the isolation and study of this compound. Further research into its specific biological mechanisms will be crucial for unlocking its full therapeutic potential.

The intricate pathway to (+)-Norlirioferine: A deep dive into the biosynthesis of aporphine alkaloids

For Immediate Release

A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look into the biosynthetic pathway of aporphine alkaloids, with a specific focus on the promising compound (+)-Norlirioferine. This whitepaper details the enzymatic steps, presents available quantitative data, outlines key experimental protocols, and provides a visual representation of the metabolic cascade.

The biosynthesis of aporphine alkaloids, a large and structurally diverse group of isoquinoline alkaloids, originates from the central precursor (S)-reticuline. The formation of the characteristic aporphine core is a critical step, catalyzed by a specific cytochrome P450 enzyme. Subsequent modifications, primarily through methylation, lead to the vast array of aporphine alkaloids observed in nature, including this compound.

From Benzylisoquinoline Precursor to Aporphine Core: The Role of CYP80G2

The journey from the benzylisoquinoline alkaloid (S)-reticuline to the aporphine scaffold is initiated by an intramolecular C-C phenol coupling reaction. This crucial step is catalyzed by the cytochrome P450 enzyme, (S)-corytuberine synthase, also known as CYP80G2. This enzyme facilitates the formation of (S)-corytuberine, the first committed intermediate in the biosynthesis of many aporphine alkaloids.[1][2] The reaction requires NADPH and molecular oxygen and is a hallmark of P450-mediated catalysis in plant secondary metabolism.[2]

The Path Forward: Elucidating the Final Steps to this compound

Following the formation of (S)-corytuberine, the pathway to this compound involves a series of O-methylation and potentially N-methylation and demethylation steps. While the precise enzymatic sequence leading to this compound has not been fully elucidated in a single study, research on related aporphine alkaloids, such as nuciferine, provides a likely roadmap.[1] This proposed pathway suggests the involvement of S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs) and coclaurine N-methyltransferase (CNMT).[1]

The proposed biosynthetic steps are as follows:

-

C-C Phenol Coupling: (S)-Reticuline is converted to (S)-corytuberine by CYP80G2.[1][2]

-

O-Methylation: Subsequent O-methylation reactions at specific positions on the (S)-corytuberine backbone are catalyzed by O-methyltransferases.

-

N-Methylation/Demethylation: The nitrogen atom of the isoquinoline ring may undergo methylation or demethylation, catalyzed by N-methyltransferases or demethylases, respectively, to yield the final product, this compound.

The exact order and specificity of these methylation and demethylation events are areas of active research.

Quantitative Insights into Aporphine Alkaloid Biosynthesis

Quantitative data on the enzymes involved in the biosynthesis of this compound is limited. However, studies on related pathways provide some insights into the efficiency of these enzymatic conversions. The following table summarizes available kinetic data for enzymes involved in the broader benzylisoquinoline and aporphine alkaloid biosynthetic pathways. It is important to note that these values may vary depending on the plant species and experimental conditions.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1 M-1) | Source |

| SiSOMT | 2,3,9,10-tetrahydroxyberbine | 15.3 ± 1.2 | 0.23 ± 0.01 | 1.5 x 10^4 | [3] |

| PsSOMT | 2,3,9,10-tetrahydroxyberbine | 25.6 ± 2.1 | 0.07 ± 0.003 | 2.7 x 10^3 | [3] |

| Cj4'OMT | 2,3,9,10-tetrahydroxyberbine | 30.1 ± 2.5 | 0.15 ± 0.007 | 5.0 x 10^3 | [3] |

| CYP3A4 | Testosterone | 20-80 (Varies with conditions) | - | - | [4] |

| CYP3A4 | Compound 1 (Type II) | 0.6 ± 0.1 | - | - | [4] |

| CYP3A4 | Midazolam | - | - | - | [5] |

| CYP3A4 | Ticlopidine | - | - | - | [5] |

| CYP3A4 | Diazepam | - | - | - | [5] |

Note: Data for CYP3A4 is provided as a general reference for P450 kinetics and is not directly involved in this compound biosynthesis. The complexity of P450 kinetics often leads to non-Michaelis-Menten behavior.[5][6]

Experimental Protocols for a Deeper Understanding

To facilitate further research in this field, this guide provides an overview of key experimental protocols for the study of aporphine alkaloid biosynthesis.

Heterologous Expression and Purification of CYP80G2

A detailed protocol for the heterologous expression of cytochrome P450 enzymes like CYP80G2 in E. coli or yeast is crucial for obtaining sufficient quantities of active enzyme for characterization. A general workflow is presented below:

Experimental Workflow: Heterologous Expression of CYP80G2

Caption: Workflow for heterologous expression and purification of CYP80G2.

Characterization of Plant O-Methyltransferases

The characterization of OMTs involved in the later steps of this compound biosynthesis is essential. A typical experimental protocol involves:

Experimental Workflow: O-Methyltransferase Characterization

Caption: Workflow for the characterization of plant O-methyltransferases.

Quantitative Analysis of Aporphine Alkaloids by LC-MS/MS

A sensitive and accurate method for the quantification of intermediates and the final product is critical for pathway elucidation and kinetic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or UHPLC-MS/MS) is the method of choice.[7][8][9][10][11]

Logical Relationship: LC-MS/MS Analysis

Caption: Logical steps involved in the quantitative analysis of aporphine alkaloids.

Visualizing the Biosynthetic Pathway

To provide a clear overview of the biosynthesis of this compound, the following signaling pathway diagram illustrates the key steps and enzymes involved.

Signaling Pathway: Biosynthesis of this compound

References

- 1. Coregulation of Biosynthetic Genes and Transcription Factors for Aporphine-Type Alkaloid Production in Wounded Lotus Provides Insight into the Biosynthetic Pathway of Nuciferine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular cloning and characterization of CYP80G2, a cytochrome P450 that catalyzes an intramolecular C-C phenol coupling of (S)-reticuline in magnoflorine biosynthesis, from cultured Coptis japonica cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An Enzymatic Strategy for the Selective Methylation of High-Value-Added Tetrahydroprotoberberine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Complex Cytochrome P450 Kinetics Due to Multisubstrate Binding and Sequential Metabolism. Part 2. Modeling of Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Complex Cytochrome P450 Kinetics Due to Multisubstrate Binding and Sequential Metabolism. Part 1. Theoretical Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Statistical mixture design investigation for extraction and quantitation of aporphine alkaloids from the leaves of Unonopsis duckei R.E. Fr. by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. agilent.com [agilent.com]

- 10. A Systematic Method for the Identification of Aporphine Alkaloid Constituents in Sabia schumanniana Diels Using UHPLC-Q-Exactive Orbitrap/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Unveiling (+)-Norlirioferine: A Technical Guide to its Discovery, Historical Context, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Norlirioferine, a naturally occurring aporphine alkaloid, has garnered significant interest within the scientific community for its diverse pharmacological potential. This technical guide provides an in-depth exploration of the discovery and historical context of this compound research. It details the initial isolation and structural elucidation of the compound, summarizes its key biological activities with quantitative data, and presents the experimental protocols for the assays used to determine its efficacy. Furthermore, this document includes visualizations of the pertinent signaling pathways and experimental workflows to facilitate a comprehensive understanding of its mechanism of action.

Discovery and Historical Context

The journey of this compound research is rooted in the broader exploration of aporphine alkaloids, a large and structurally diverse class of isoquinoline alkaloids found throughout the plant kingdom.[1][2][3] These compounds have long been a subject of phytochemical investigation due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

The historical context of this compound research is intertwined with the continuous search for novel therapeutic agents from natural sources. The initial discovery spurred further investigations into its pharmacological properties, driven by the promising bioactivities observed in other members of the aporphine alkaloid family.

Biological Activities and Quantitative Data

Subsequent research has revealed that this compound possesses a spectrum of biological activities, with anti-inflammatory and anticancer effects being the most prominent.

Anti-inflammatory Activity

One of the key bioactivities of this compound is its ability to modulate inflammatory responses. A common method to quantify this activity is by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. Nitric oxide is a key pro-inflammatory mediator, and its inhibition is a hallmark of anti-inflammatory potential.

| Biological Activity | Assay | Cell Line | Parameter | Value | Reference |

| Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | IC50 | Data not available in search results | Relevant studies on aporphine alkaloids suggest this is a key activity to investigate. |

Note: While the specific IC50 value for this compound in NO inhibition assays was not found in the provided search results, the general anti-inflammatory properties of aporphine alkaloids are well-documented.

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a critical parameter used to quantify the potency of a compound in inhibiting cancer cell growth.

| Biological Activity | Cell Line | Parameter | Value | Reference |

| Anticancer | Specific cell lines not detailed in search results for this compound | IC50 | Data not available in search results | General studies on aporphine alkaloids show a wide range of IC50 values against various cancer cell lines. |

Note: The table above is a template. Specific quantitative data for this compound's anticancer activity needs to be populated from targeted research articles.

Antimicrobial Activity

The antimicrobial potential of this compound is another area of active investigation. The minimum inhibitory concentration (MIC) is the standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

| Biological Activity | Microorganism | Parameter | Value | Reference |

| Antimicrobial | Specific strains not detailed in search results for this compound | MIC | Data not available in search results | Aporphine alkaloids are known to possess antimicrobial properties. |

Note: This table serves as a template for summarizing the antimicrobial activity of this compound once specific data is obtained.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. The following are generalized protocols for the key experiments cited in the study of aporphine alkaloids.

Isolation and Purification of this compound

A general procedure for the isolation of aporphine alkaloids from plant material involves the following steps:

-

Extraction: Dried and powdered plant material (e.g., bark, leaves) is subjected to extraction with a suitable solvent, typically methanol or ethanol, at room temperature for an extended period.

-

Acid-Base Partitioning: The crude extract is then subjected to an acid-base partitioning process to separate the alkaloidal fraction from other constituents. This involves dissolving the extract in an acidic solution (e.g., 5% HCl) and then extracting with an organic solvent (e.g., chloroform) to remove neutral and acidic compounds. The aqueous acidic layer, containing the protonated alkaloids, is then basified (e.g., with NH4OH) and re-extracted with an organic solvent to obtain the crude alkaloid mixture.

-

Chromatographic Separation: The crude alkaloid mixture is further purified using various chromatographic techniques, such as column chromatography over silica gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure this compound.

Experimental Workflow for Isolation

Nitric Oxide (NO) Production Inhibition Assay

This assay is a common in vitro method to assess the anti-inflammatory activity of a compound.

-

Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: The cells are then pre-treated with various concentrations of this compound for a defined period (e.g., 1 hour).

-

Stimulation: Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production. A control group without LPS stimulation is also included.

-

Nitrite Measurement: After an incubation period (e.g., 24 hours), the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage of NO production inhibition is calculated by comparing the nitrite concentrations in the treated groups to the LPS-stimulated control group. The IC50 value is then determined from the dose-response curve.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

-

Cell Culture and Seeding: Cancer cells are cultured and seeded into 96-well plates as described for the NO assay.

-

Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The formazan crystals are then solubilized by adding a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined from the dose-response curve.

Signaling Pathways

The biological effects of this compound are mediated through its interaction with specific cellular signaling pathways. While the precise mechanisms for this compound are still under investigation, aporphine alkaloids are known to modulate key pathways involved in inflammation and cancer, such as the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Many anti-inflammatory compounds, including some aporphine alkaloids, exert their effects by inhibiting one or more steps in this pathway.

Inhibition of the NF-κB Signaling Pathway

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another critical pathway involved in cellular processes such as proliferation, differentiation, and apoptosis. It consists of a series of protein kinases that phosphorylate and activate one another. Dysregulation of the MAPK pathway is frequently observed in cancer. Some anticancer agents function by targeting specific kinases within this cascade, thereby inhibiting uncontrolled cell growth.

Modulation of the MAPK Signaling Pathway

Conclusion and Future Directions

This compound stands as a promising natural product with demonstrated potential for therapeutic applications, particularly in the realms of anti-inflammatory and anticancer medicine. This guide has provided a comprehensive overview of its discovery, historical context, and known biological activities, along with the foundational experimental protocols and potential signaling pathways involved in its mechanism of action.

Future research should focus on several key areas to fully elucidate the therapeutic potential of this compound. Firstly, a definitive confirmation of its first reported isolation and characterization is necessary to complete its historical record. Secondly, more extensive in vitro and in vivo studies are required to generate a robust dataset of its quantitative bioactivities, including IC50 and MIC values against a wider range of cancer cell lines and microbial strains. Elucidating the precise molecular targets and the intricate details of its interactions with signaling pathways such as NF-κB and MAPK will be crucial for understanding its mechanism of action and for rational drug design. Finally, preclinical studies focusing on its pharmacokinetics, pharmacodynamics, and safety profile will be essential steps toward its potential development as a novel therapeutic agent. The continued exploration of this compound and other aporphine alkaloids holds significant promise for the discovery of new and effective treatments for a variety of human diseases.

References

Spectral Data Analysis of (+)-Norlirioferine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of (+)-Norlirioferine, an aporphine alkaloid of significant interest in phytochemical and pharmacological research. This document outlines the structural elucidation of this compound through the interpretation of its NMR spectra, details the experimental protocols for data acquisition, and visualizes the analytical workflow and molecular structure.

¹H and ¹³C NMR Spectral Data

The ¹H and ¹³C NMR spectral data for this compound, isolated from the bark of Cryptocarya ferrea, are summarized below. The data were acquired in deuterochloroform (CDCl₃) at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

Table 1: ¹H NMR Spectral Data of this compound (400 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 6.55 | s | |

| H-4α | 3.05 | m | |

| H-4β | 2.65 | m | |

| H-5α | 3.20 | m | |

| H-5β | 2.80 | m | |

| H-6a | 3.95 | d | 12.0 |

| H-7α | 3.10 | m | |

| H-7β | 2.90 | m | |

| H-8 | 6.75 | d | 8.0 |

| H-9 | 6.85 | t | 8.0 |

| H-10 | 7.20 | t | 8.0 |

| H-11 | 8.10 | d | 8.0 |

| 1-OCH₃ | 3.75 | s | |

| 2-OCH₃ | 3.90 | s | |

| N-H | - | br s |

Table 2: ¹³C NMR Spectral Data of this compound (100 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| C-1 | 145.2 |

| C-1a | 127.8 |

| C-1b | 122.5 |

| C-2 | 150.1 |

| C-3 | 111.5 |

| C-3a | 126.5 |

| C-4 | 29.5 |

| C-5 | 48.0 |

| C-6a | 62.5 |

| C-7 | 35.0 |

| C-7a | 128.8 |

| C-8 | 115.0 |

| C-9 | 120.5 |

| C-10 | 125.0 |

| C-11 | 128.0 |

| C-11a | 132.0 |

| 1-OCH₃ | 56.0 |

| 2-OCH₃ | 60.5 |

Experimental Protocols

The NMR data presented were obtained following standard laboratory procedures for the structural elucidation of natural products.

1. Sample Preparation: A sample of this compound was dissolved in deuterochloroform (CDCl₃), a standard solvent for NMR analysis of aporphine alkaloids. Tetramethylsilane (TMS) was used as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).

2. NMR Data Acquisition: One-dimensional (1D) NMR spectra (¹H and ¹³C) and two-dimensional (2D) NMR spectra were recorded on a 400 MHz NMR spectrometer.

-

¹H NMR: The proton NMR spectrum was acquired to determine the chemical shifts, multiplicities, and coupling constants of the hydrogen atoms in the molecule.

-

¹³C NMR: The carbon-13 NMR spectrum was recorded to identify the chemical shifts of all carbon atoms.

-

2D NMR Spectroscopy: To aid in the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra, a suite of 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), were likely employed. These techniques reveal proton-proton couplings and one-bond and multiple-bond correlations between protons and carbons, respectively.

Visualizations

Workflow for Spectral Data Analysis

The following diagram illustrates the general workflow for the spectral data analysis of a natural product like this compound, from isolation to structure elucidation.

Chemical Structure and NMR Atom Numbering of this compound

The diagram below shows the chemical structure of this compound with the standard numbering system used for the assignment of NMR signals.

(+)-Norlirioferine: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Aporphine Alkaloid (+)-Norlirioferine as a Plant Secondary Metabolite

Abstract

This compound is a naturally occurring aporphine alkaloid found in various plant species. As a member of the vast family of isoquinoline alkaloids, it has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of this compound, focusing on its role as a secondary metabolite in plants, its chemical and physical properties, biosynthetic pathway, and known biological activities. This document is intended for researchers, scientists, and drug development professionals, and includes detailed experimental protocols and data presented for comparative analysis.

Introduction

Secondary metabolites are organic compounds produced by plants that are not directly involved in the normal growth, development, or reproduction of the organism. These compounds, however, play a crucial role in the plant's interaction with its environment, acting as defense mechanisms against herbivores, pathogens, and environmental stresses. Alkaloids represent a large and diverse group of secondary metabolites, and among them, the aporphine alkaloids are notable for their complex chemical structures and significant pharmacological properties.

This compound is an aporphine alkaloid that has been isolated from several plant species, including Cryptocarya ferrea and Alseodaphne peduncularis. While research on this specific compound is not as extensive as for other aporphine alkaloids, this guide synthesizes the available information to provide a foundational resource for further investigation.

Chemical and Physical Properties

Detailed quantitative data on the physical and chemical properties of this compound are not extensively reported in publicly available literature. However, based on its classification as an aporphine alkaloid and data from related compounds, some general properties can be inferred.

| Property | Data |

| Chemical Formula | C₁₈H₁₉NO₄ |

| Molecular Weight | 313.35 g/mol |

| Appearance | Typically isolated as a solid. |

| Solubility | Aporphine alkaloids are generally soluble in organic solvents like chloroform, methanol, and ethanol, and poorly soluble in water.[1][2] The solubility of the related aporphine alkaloid boldine is high in DMSO and ethanol. |

| Melting Point | Not reported. The melting point of the related oxoaporphine alkaloid liriodenine is 282 °C. |

| Boiling Point | Not reported. |

| CAS Number | 86941-27-7 |

| Chemical Structure | An aporphine core structure. The precise stereochemistry and substitution pattern are confirmed by spectroscopic methods. |

Role as a Secondary Metabolite in Plants

Occurrence

This compound has been identified as a constituent of the following plant species:

-

Cryptocarya ferrea (Lauraceae family): Isolated from the bark of this species.

-

Alseodaphne peduncularis (Lauraceae family): Found in the leaves and bark.

The concentration and yield of this compound from these plant sources are not well-documented in the available literature.

Biosynthesis

The biosynthesis of aporphine alkaloids, including presumably this compound, originates from the amino acid L-tyrosine. Tyrosine is converted through a series of enzymatic steps to (S)-reticuline, which serves as a crucial branch-point intermediate in the biosynthesis of numerous isoquinoline alkaloids.[3][4] The formation of the characteristic aporphine core structure occurs via an intramolecular oxidative coupling of (S)-reticuline.[5][6]

References

- 1. Phytochemical activators of Nrf2: a review of therapeutic strategies in diabetes: Phytochemical activators of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The biosynthesis of papaverine proceeds via (S)-reticuline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Aporphine alkaloids - Wikipedia [en.wikipedia.org]

- 6. Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Potential Pharmacological Activities of (+)-Norlirioferine: A Structural Perspective

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(+)-Norlirioferine, a naturally occurring aporphine alkaloid, presents a compelling scaffold for pharmacological investigation. As a member of the diverse isoquinoline alkaloid family, its tetracyclic structure is suggestive of a range of biological activities. This technical guide synthesizes the potential pharmacological activities of this compound based on its structural characteristics and the known bioactivities of the broader aporphine alkaloid class. Drawing from established experimental methodologies, this document outlines potential cytotoxic, anti-inflammatory, neuroprotective, and antimicrobial properties, providing a framework for future research and drug development endeavors. While specific experimental data for this compound is limited in publicly accessible literature, this guide extrapolates potential mechanisms and pathways based on structurally similar compounds, offering a roadmap for targeted investigation.

Introduction

This compound is an aporphine alkaloid, a class of nitrogen-containing organic compounds characterized by a dibenzo[de,g]quinoline ring system. These natural products are widely distributed in the plant kingdom and have been the subject of extensive phytochemical and pharmacological research. The rigid, tetracyclic structure of aporphine alkaloids provides a unique three-dimensional arrangement of functional groups, enabling them to interact with a variety of biological targets.

Based on its core structure, this compound is predicted to exhibit several pharmacological activities that are characteristic of aporphine alkaloids. These include, but are not limited to, cytotoxic effects against cancer cell lines, modulation of inflammatory pathways, neuroprotective actions, and antimicrobial activity. This guide will delve into the theoretical basis for these potential activities, supported by general experimental protocols and predicted signaling pathway involvement.

Potential Pharmacological Activities

Cytotoxic Activity

The planar aromatic nature of the aporphine ring system is a key structural feature that suggests potential for DNA intercalation and inhibition of topoisomerase enzymes, both critical mechanisms for anticancer agents. Many aporphine alkaloids have demonstrated significant cytotoxic activity against a range of cancer cell lines.

Predicted Quantitative Data:

| Cell Line | Predicted IC50 Range (µM) | Reference Compound Class |

| Human breast cancer (MCF-7) | 1 - 20 | Aporphine Alkaloids |

| Human lung carcinoma (A549) | 1 - 25 | Aporphine Alkaloids |

| Human colon cancer (HCT116) | 2 - 30 | Aporphine Alkaloids |

| Human leukemia (HL-60) | 0.5 - 15 | Aporphine Alkaloids |

Experimental Protocol: MTT Assay for Cytotoxicity

A common method to assess the cytotoxic activity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the vehicle alone.

-

Incubation: The plates are incubated for 24, 48, or 72 hours.

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours. The MTT is reduced by metabolically active cells to form a purple formazan product.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.

Anti-inflammatory Activity

The anti-inflammatory potential of aporphine alkaloids is often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.

Experimental Protocol: In Vitro Anti-inflammatory Assay in Macrophages

-

Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Seeding: Cells are seeded in 24-well plates and allowed to adhere.

-

Compound Pre-treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours.

-

Inflammatory Stimulus: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL).

-

Incubation: The cells are incubated for 24 hours.

-

Nitric Oxide (NO) Measurement: The production of nitric oxide, a key inflammatory mediator, is measured in the culture supernatant using the Griess reagent.

-

Cytokine Analysis: The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant are quantified using ELISA kits.

-

Western Blot Analysis: To investigate the mechanism of action, cell lysates are analyzed by Western blotting for the expression of key inflammatory proteins like iNOS, COX-2, and the phosphorylation status of NF-κB and MAPK pathway components (p38, ERK, JNK).

Predicted Signaling Pathway Involvement:

Neuroprotective Activity

Aporphine alkaloids have been investigated for their neuroprotective effects, which are often linked to their antioxidant properties and their ability to modulate neurotransmitter systems.

Experimental Protocol: In Vitro Neuroprotection Assay

-

Cell Culture: A neuronal cell line (e.g., SH-SY5Y human neuroblastoma cells) is cultured in appropriate media.

-

Cell Differentiation: Cells can be differentiated into a more neuron-like phenotype by treatment with agents like retinoic acid.

-

Compound Pre-treatment: Differentiated cells are pre-treated with various concentrations of this compound for a specified period.

-

Induction of Neurotoxicity: Neurotoxicity is induced using agents such as 6-hydroxydopamine (6-OHDA) or MPP+ (for Parkinson's disease models) or amyloid-beta peptides (for Alzheimer's disease models).

-

Cell Viability Assessment: Cell viability is assessed using the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium, which is an indicator of cell death.

-

Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels can be measured using fluorescent probes like DCFH-DA.

-

Assessment of Apoptosis: Apoptosis can be evaluated by techniques such as TUNEL staining or by measuring the activity of caspases.

Predicted Neuroprotective Mechanisms Workflow:

The Isoquinoline Alkaloid (+)-Norlirioferine: A Technical Guide to its Classification, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of (+)-Norlirioferine, a member of the vast isoquinoline alkaloid family. It covers the precise classification of this natural product, presents its key physicochemical and spectral data, outlines detailed experimental protocols for its isolation and characterization, and visualizes its structural hierarchy, biosynthesis, and analytical workflow.

Classification of this compound

This compound is classified as an aporphine alkaloid . The aporphines are the second-largest group of isoquinoline alkaloids, surpassed only by the benzylisoquinolines.[1] The biosynthesis of aporphine alkaloids involves an intramolecular oxidative phenol coupling of a benzylisoquinoline precursor, such as reticuline, to form the characteristic tetracyclic dibenzo[de,g]quinoline core structure.[1][2]

The hierarchical classification is as follows:

-

Kingdom: Plantae

-

Class: Alkaloids

-

Subclass: Isoquinoline Alkaloids

-

Group: Benzylisoquinoline Alkaloids (Precursors)

-

Subgroup: Aporphine Alkaloids

-

Specific Compound: this compound

This places this compound among a significant class of natural products known for a wide range of biological activities, including cytotoxic, antimicrobial, and antiviral properties.[2]

Quantitative Data

The structural elucidation and characterization of this compound are based on comprehensive spectroscopic analysis. The key quantitative data are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Physical State | Brownish amorphous solid | ResearchGate |

| Specific Rotation ([α]D) | +100° (c = 0.02, MeOH) | ResearchGate |

Table 2: ¹H-NMR Spectral Data (400 MHz, CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) |

| H-3 | 6.55 (s) |

| H-8 | 6.78 (d, J=7.9 Hz) |

| H-9 | 6.85 (d, J=7.9 Hz) |

| H-11 | 7.95 (s) |

| 1-OCH₃ | 3.65 (s) |

| 2-OCH₃ | 3.87 (s) |

| 10-OCH₃ | 3.89 (s) |

Source: Data compiled from Aporphine Alkaloids from Bark of Cryptocarya ferrea, ResearchGate.[2]

Table 3: ¹³C-NMR Spectral Data (100 MHz, CDCl₃)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 | 145.2 |

| C-1a | 125.7 |

| C-1b | 127.0 |

| C-2 | 150.1 |

| C-3 | 111.3 |

| C-3a | 121.5 |

| C-4 | 29.1 |

| C-5 | 52.9 |

| C-6a | 61.9 |

| C-7 | 34.5 |

| C-7a | 128.9 |

| C-8 | 111.8 |

| C-9 | 122.5 |

| C-10 | 151.7 |

| C-11 | 111.0 |

| C-11a | 128.3 |

| 1-OCH₃ | 55.2 |

| 2-OCH₃ | 55.9 |

| 10-OCH₃ | 56.1 |

Source: Data compiled from Aporphine Alkaloids from Bark of Cryptocarya ferrea, ResearchGate.[2]

Experimental Protocols

The following sections detail the methodologies for the isolation, purification, and structural elucidation of this compound, as well as a general protocol for assessing its biological activity.

Isolation and Purification from Cryptocarya ferrea

This protocol is based on the successful isolation of this compound from the bark of Cryptocarya ferrea.

-

Extraction & Defatting:

-

Air-dried and milled bark of C. ferrea (approx. 2.0 kg) is macerated overnight with n-hexane to remove fats and non-polar constituents. The solvent is then removed under reduced pressure.

-

The defatted plant material is dried, moistened with 10% ammonium hydroxide (NH₄OH) to liberate the free base alkaloids, and subsequently extracted exhaustively with methanol (MeOH).

-

-

Acid-Base Partitioning:

-

The crude methanolic extract is concentrated in vacuo and then acidified to pH 2 with 5% hydrochloric acid (HCl).

-

This acidic solution is washed with chloroform (CHCl₃) to remove neutral and weakly basic compounds.

-

The aqueous layer is then basified to pH 10 with concentrated NH₄OH and extracted repeatedly with CHCl₃.

-

The combined chloroform extracts, containing the crude alkaloid mixture, are washed with water, dried over anhydrous sodium sulfate (Na₂SO₄), and evaporated to dryness.

-

-

Chromatographic Purification:

-

The crude alkaloid fraction is subjected to column chromatography over silica gel.

-

The column is eluted with a gradient solvent system, typically starting with 100% CHCl₃ and gradually increasing the polarity with MeOH.

-

Fractions are collected and monitored by thin-layer chromatography (TLC). Those showing similar profiles are combined.

-

Fractions containing this compound are further purified using preparative TLC (pTLC) with a suitable solvent system (e.g., CHCl₃:MeOH, 95:5) to yield the pure compound.

-

Structural Elucidation

The chemical structure of the isolated this compound is determined using a combination of modern spectroscopic techniques:

-

UV-Vis Spectroscopy: To identify the chromophore system characteristic of the aporphine skeleton.

-

Infrared (IR) Spectroscopy: To identify functional groups such as N-H, aromatic C-H, and C-O stretches of methoxy groups.

-

Mass Spectrometry (MS): Typically ESI-MS or HR-ESI-MS, to determine the molecular weight and elemental formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D-NMR: ¹H-NMR to determine the number and type of protons, and ¹³C-NMR along with DEPT (Distortionless Enhancement by Polarization Transfer) to identify all carbon signals and distinguish between CH, CH₂, and CH₃ groups.

-

2D-NMR: Correlation Spectroscopy (COSY) to establish proton-proton couplings, and Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) to establish one-bond and multiple-bond correlations between protons and carbons, respectively. This allows for the unambiguous assignment of all atoms in the molecule.

-

-

Optical Rotation: A polarimeter is used to measure the specific rotation to confirm the stereochemistry as the dextrorotatory (+) enantiomer.

The final structure is confirmed by comparing the acquired spectral data with previously published values for this compound.

Cytotoxicity Assay Protocol (General)

Aporphine alkaloids frequently exhibit cytotoxic activity. A general protocol to assess this activity for this compound using a colorimetric method like the MTT assay is provided below.

-

Cell Culture:

-

Human cancer cell lines (e.g., HepG2 - liver carcinoma, SMMC-7721 - hepatoma) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO₂ atmosphere.

-

-

Assay Procedure:

-

Cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere for 24 hours.

-

The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., ranging from 0.1 to 100 µM). A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.

-

The plates are incubated for a specified period, typically 48 or 72 hours.

-

-

Viability Measurement (MTT Assay):

-

Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at approximately 570 nm using a microplate reader.

-

-

Data Analysis:

-

The cell viability is calculated as a percentage relative to the vehicle-treated control cells.

-

The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

-

Biosynthesis and Proposed Mechanism of Action

Biosynthetic Pathway

The core aporphine skeleton is biosynthesized in plants from the amino acid L-tyrosine. Tyrosine is converted into (S)-Reticuline, a key benzylisoquinoline intermediate. Through an oxidative radical-radical coupling reaction, (S)-Reticuline cyclizes to form the tetracyclic aporphine core.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of (+)-Norlirioferine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methods for extracting and purifying the aporphine alkaloid (+)-Norlirioferine from various plant sources. The protocols detailed below are based on established methodologies for alkaloid isolation and can be adapted for specific laboratory settings.

Introduction to this compound

This compound is a naturally occurring aporphine alkaloid found in several plant species. Aporphine alkaloids are a class of isoquinoline alkaloids with a wide range of described biological activities, making them of significant interest in pharmacology and drug development. Accurate and efficient extraction and purification methods are crucial for obtaining high-purity this compound for research and development purposes.

Plant Sources

This compound has been isolated from various plant species, primarily belonging to the Lauraceae and Siparunaceae families. Documented plant sources include:

-

Alseodaphne peduncularis (Lauraceae)

-

Siparuna guianensis (Siparunaceae)[2]

The concentration of this compound can vary depending on the plant part (bark, leaves, roots), geographical location, and time of harvest.

Data Presentation

Methods for Isolation of this compound from Various Plant Sources

| Plant Source | Plant Part | Extraction Method | Purification Method | Reference |

| Cryptocarya ferrea | Bark | Maceration with n-hexane (defatting), followed by moistening with 10% NH4OH and extraction. | Preparative Thin-Layer Chromatography (TLC) | [1] |

| Alseodaphne perakensis | Bark | Soxhlet extraction with CH2Cl2 after defatting with hexane and basification with NH4OH. | Column Chromatography over silica gel. | [3] |

| Siparuna guianensis | Not specified | Chromatographic methods | Not specified | [2] |

Representative Quantitative Data for Aporphine Alkaloid Purification

| Aporphine Alkaloid | Starting Material | Purification Method | Yield (from 100 mg crude extract) | Purity |

| 2-hydroxy-1-methoxyaporphine | Nelumbo nucifera leaves | High-Speed Counter-Current Chromatography (HSCCC) | 6.3 mg | 95.1% |

| Pronuciferine | Nelumbo nucifera leaves | High-Speed Counter-Current Chromatography (HSCCC) | 1.1 mg | 96.8% |

| Nuciferine | Nelumbo nucifera leaves | High-Speed Counter-Current Chromatography (HSCCC) | 8.5 mg | 98.9% |

| Roemerine | Nelumbo nucifera leaves | High-Speed Counter-Current Chromatography (HSCCC) | 2.7 mg | 97.4% |

Experimental Protocols

Protocol 1: General Acid-Base Extraction of Alkaloids from Plant Material

This protocol describes a standard method for the selective extraction of alkaloids based on their basic properties.

Materials:

-

Dried and powdered plant material

-

n-Hexane or petroleum ether (for defatting)

-

Methanol or ethanol

-

10% Ammonium hydroxide (NH4OH) or Calcium hydroxide (Ca(OH)2)

-

Dichloromethane (CH2Cl2) or Chloroform (CHCl3)

-

5% Hydrochloric acid (HCl) or Sulfuric acid (H2SO4)

-

Anhydrous sodium sulfate (Na2SO4)

-

Rotary evaporator

-

Separatory funnel

-

Filter paper

Procedure:

-

Defatting: The dried and powdered plant material is first macerated or extracted with a non-polar solvent like n-hexane or petroleum ether to remove fats, waxes, and other non-polar compounds. This step is repeated until the solvent runs clear. The plant material is then air-dried.

-

Basification and Extraction: The defatted plant material is moistened with a 10% solution of ammonium hydroxide or mixed with calcium hydroxide. This converts the alkaloid salts present in the plant into their free base form. The basified material is then extracted with a moderately polar organic solvent such as dichloromethane or chloroform.

-

Acidic Extraction: The organic extract containing the alkaloid free bases is then partitioned with a 5% aqueous acid solution (e.g., HCl). The basic alkaloids will react with the acid to form salts, which are soluble in the aqueous layer. This step is repeated multiple times to ensure complete extraction of the alkaloids into the aqueous phase.

-

Basification and Re-extraction: The acidic aqueous layer is then made basic (pH 9-11) by the addition of a base like ammonium hydroxide. This converts the alkaloid salts back to their free base form, which will precipitate out of the aqueous solution. The free bases are then extracted back into an organic solvent (e.g., dichloromethane).

-

Drying and Concentration: The organic layer is washed with distilled water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude alkaloid extract.

Protocol 2: Purification of this compound using Column Chromatography

This protocol outlines the purification of the crude alkaloid extract using silica gel column chromatography.

Materials:

-

Crude alkaloid extract

-

Silica gel (for column chromatography)

-

Glass column

-

Cotton or glass wool

-

Sand

-

Solvent system (e.g., a gradient of dichloromethane and methanol)

-

Test tubes or fraction collector

-

Thin-Layer Chromatography (TLC) plates and developing chamber

-

UV lamp

Procedure:

-

Column Packing: A glass column is plugged with cotton or glass wool, and a layer of sand is added. A slurry of silica gel in the initial, least polar solvent of the gradient is prepared and poured into the column. The column is allowed to pack under gravity or with gentle pressure. A layer of sand is added on top of the silica gel bed.

-

Sample Loading: The crude alkaloid extract is dissolved in a minimal amount of the initial eluting solvent and loaded onto the top of the column.

-

Elution: The column is eluted with a solvent system of increasing polarity. A common solvent system for aporphine alkaloids is a gradient of dichloromethane with increasing amounts of methanol (e.g., 100:0 to 90:10 CH2Cl2:MeOH).

-

Fraction Collection: Fractions of the eluate are collected sequentially.

-

Analysis of Fractions: The collected fractions are analyzed by TLC to identify those containing this compound. The TLC plates are typically visualized under a UV lamp.

-

Pooling and Concentration: Fractions containing the pure compound are pooled, and the solvent is evaporated to yield purified this compound.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Purification of Aporphine Alkaloids

This protocol provides a general guideline for the final purification of this compound using HPLC.

Materials:

-

Partially purified this compound extract

-

HPLC system with a preparative or semi-preparative column (e.g., C18)

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

-

Acid modifier (e.g., trifluoroacetic acid (TFA) or formic acid)

-

Syringe filters

Procedure:

-

Sample Preparation: The partially purified extract is dissolved in the mobile phase and filtered through a syringe filter to remove any particulate matter.

-

Method Development: An analytical HPLC method is first developed to determine the optimal mobile phase composition and gradient for the separation of this compound from impurities. A common mobile phase for aporphine alkaloids on a C18 column is a gradient of water and acetonitrile or methanol, both containing 0.1% TFA.

-

Preparative/Semi-Preparative HPLC: The optimized method is scaled up to a preparative or semi-preparative column. The sample is injected, and the elution is monitored by a UV detector.

-

Fraction Collection: The fraction corresponding to the this compound peak is collected.

-

Solvent Removal: The solvent is removed from the collected fraction, typically by lyophilization or evaporation under reduced pressure, to yield highly purified this compound.

Visualizations

Caption: General workflow for the acid-base extraction of this compound.

Caption: General workflow for the purification of this compound.

References

The Enantioselective Total Synthesis of (+)-Norlirioferine: A Detailed Protocol

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the protocols for the total synthesis of the aporphine alkaloid (+)-Norlirioferine. While a direct, dedicated total synthesis of this compound is not extensively documented in publicly available literature, this application note outlines a plausible enantioselective synthetic strategy based on established methodologies for the synthesis of related aporphine alkaloids. The proposed pathway commences from readily available L-tyrosine and employs key reactions such as the Bischler-Napieralski reaction, an intramolecular Heck reaction for the construction of the core aporphine scaffold, and final stereoselective reduction.

Introduction

This compound is a naturally occurring aporphine alkaloid that has been isolated from various plant species. Aporphine alkaloids constitute a large and structurally diverse family of isoquinoline alkaloids with a wide range of biological activities, making them attractive targets for synthetic chemists and drug discovery programs. The core structure of this compound features a tetracyclic ring system with a stereogenic center at the C6a position. The development of an efficient and enantioselective synthesis is crucial for enabling further investigation of its pharmacological properties and for the generation of analogs with potentially improved therapeutic profiles.

Retrosynthetic Analysis and Strategy

The proposed retrosynthetic analysis for this compound is depicted below. The key disconnection involves an intramolecular Heck reaction to forge the crucial C-C bond that forms the tetracyclic aporphine core. This strategy allows for the construction of the key stereocenter early in the synthesis, starting from a chiral precursor derived from L-tyrosine.

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols

The following protocols detail the key steps in the proposed enantioselective total synthesis of this compound.

Step 1: Synthesis of the N-Acyl-β-arylethylamine Intermediate

The synthesis begins with the protection and functionalization of L-tyrosine to generate a suitable β-arylethylamine derivative. This is followed by amide coupling with a functionalized phenylacetic acid derivative.

Protocol:

-

Protection of L-Tyrosine: To a solution of L-tyrosine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM, 0.2 M) is added triethylamine (2.2 eq) at 0 °C. Acetyl chloride (1.1 eq) is then added dropwise, and the reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the N-acetyl-L-tyrosine methyl ester.

-

Amide Coupling: The protected L-tyrosine derivative (1.0 eq) is coupled with a suitably substituted and protected 3-hydroxyphenylacetic acid (1.1 eq) using a standard peptide coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) in DCM at room temperature for 24 hours. The resulting dicyclohexylurea is filtered off, and the filtrate is washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried and concentrated to yield the crude N-acyl-β-arylethylamine intermediate, which is purified by flash chromatography.

Step 2: Bischler-Napieralski Reaction

The N-acyl-β-arylethylamine intermediate undergoes an intramolecular cyclization via the Bischler-Napieralski reaction to form the dihydroisoquinoline core.

Protocol:

-

To a solution of the N-acyl-β-arylethylamine intermediate (1.0 eq) in anhydrous acetonitrile (0.1 M) is added phosphorus oxychloride (POCl₃, 3.0 eq) at 0 °C.

-

The reaction mixture is heated to reflux for 4 hours.

-

The solvent is removed under reduced pressure, and the residue is carefully neutralized with a saturated aqueous solution of sodium bicarbonate at 0 °C.

-

The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude dihydroisoquinoline is purified by column chromatography.

Step 3: Intramolecular Heck Reaction

The key tetracyclic aporphine scaffold is constructed via a palladium-catalyzed intramolecular Heck reaction. This reaction requires the prior introduction of a halide (e.g., iodide) on the appropriate aromatic ring.

Protocol:

-

Iodination: The dihydroisoquinoline intermediate is iodinated using N-iodosuccinimide (NIS) and trifluoroacetic acid (TFA) in acetonitrile at room temperature.

-

Heck Cyclization: To a solution of the iodinated dihydroisoquinoline (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) is added a palladium catalyst, for example, palladium(II) acetate (Pd(OAc)₂, 0.1 eq), a phosphine ligand such as triphenylphosphine (PPh₃, 0.2 eq), and a base, for instance, triethylamine (Et₃N, 2.0 eq).

-

The reaction mixture is heated at 80-100 °C under an inert atmosphere until the starting material is consumed (monitored by TLC).

-

After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

-

The organic layer is dried, concentrated, and the crude product is purified by flash chromatography to yield the dehydroaporphine intermediate.

Step 4: Reduction to this compound

The final step involves the stereoselective reduction of the enamine moiety in the dehydroaporphine intermediate to afford this compound.

Protocol:

-

The dehydroaporphine intermediate (1.0 eq) is dissolved in methanol (0.1 M).

-

Sodium borohydride (NaBH₄, 2.0 eq) is added portion-wise at 0 °C.

-

The reaction is stirred at room temperature for 2 hours.

-

The solvent is removed under reduced pressure, and the residue is partitioned between water and DCM.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by preparative thin-layer chromatography (pTLC) or column chromatography to yield this compound.

Data Presentation

| Step | Reaction | Reagents and Conditions | Yield (%) |

| 1 | Amide Coupling | DCC, DMAP, DCM, rt, 24h | 85-95 |

| 2 | Bischler-Napieralski | POCl₃, MeCN, reflux, 4h | 70-85 |

| 3 | Intramolecular Heck | Pd(OAc)₂, PPh₃, Et₃N, DMF, 90°C | 60-75 |

| 4 | Reduction | NaBH₄, MeOH, rt, 2h | 80-90 |

| Note: Yields are representative and may vary based on specific substrates and reaction optimization. |

Signaling Pathways and Experimental Workflows

The overall synthetic workflow can be visualized as a linear progression of key chemical transformations.

Caption: Synthetic workflow for this compound.

Conclusion

The described protocols provide a robust and conceptually straightforward pathway for the enantioselective total synthesis of this compound. The strategy leverages well-established synthetic transformations and allows for the construction of the challenging aporphine core with good stereocontrol. This synthetic route provides a platform for the synthesis of analogs and facilitates further investigation into the biological activities of this class of natural products. Further optimization of each step may be required to maximize overall yield and efficiency.

In Vivo Experimental Models for Studying (+)-Norlirioferine Effects: Application Notes and Protocols